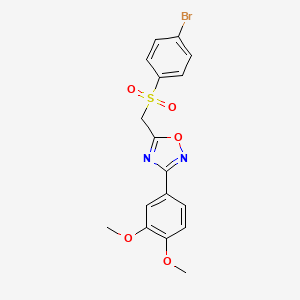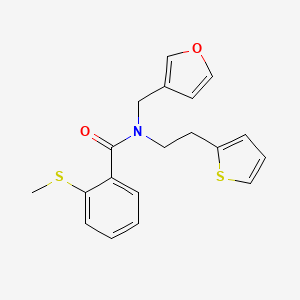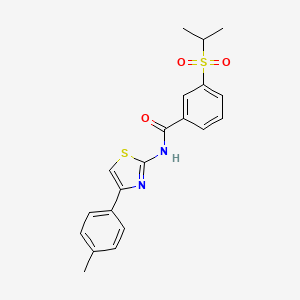![molecular formula C15H18N2O3 B2371096 N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305395-74-6](/img/structure/B2371096.png)
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide, commonly known as MPP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. MPP belongs to the class of compounds known as piperidinyl propenamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of MPP is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines. MPP has also been found to activate certain pathways that promote the survival of cells under stress conditions.
Biochemical and Physiological Effects
MPP has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, MPP has been shown to have anti-cancer properties, particularly against breast and lung cancer cells. MPP has also been found to have anti-viral activity against the hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of using MPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of MPP is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on MPP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPP has been found to have neuroprotective properties, which may make it a promising candidate for further study in this area. Another potential direction for research is the development of MPP analogs with improved properties, such as increased potency or reduced toxicity. Overall, MPP has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
The synthesis of MPP involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then subjected to further purification to obtain pure MPP. This synthesis method has been optimized to produce high yields of MPP with excellent purity.
科学的研究の応用
MPP has been extensively studied for its potential use in treating various diseases. One of the most promising applications of MPP is its anti-inflammatory activity. Studies have shown that MPP can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with many diseases, including arthritis, asthma, and inflammatory bowel disease.
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-7-8-12(13(10-11)20-2)17-9-5-4-6-15(17)19/h3,7-8,10H,1,4-6,9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHOKMUHWGBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)


![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)
![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)


![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)



